1-BENZYL-4-[N-(1-PROPANOYL)-N-PHENYLAMINO]-4-METHOXYMETHYLPIPERIDINE
Overview
Description
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring substituted with benzyl and methoxymethyl groups, and a phenylpropionamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of Benzyl and Methoxymethyl Groups: The piperidine ring is then functionalized with benzyl and methoxymethyl groups through nucleophilic substitution reactions.
Formation of the Propionamide Moiety: The final step involves the acylation of the piperidine derivative with phenylpropionyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the methoxymethyl and phenylpropionamide moieties.
N-Phenylpiperidine: Contains the piperidine ring and phenyl group but lacks the benzyl and methoxymethyl groups.
N-(Methoxymethyl)piperidine: Includes the piperidine ring and methoxymethyl group but lacks the benzyl and phenylpropionamide moieties.
Uniqueness
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGNIZMZYKGGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209962 | |
Record name | N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61086-12-2 | |
Record name | N-[4-(Methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61086-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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